2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features both indole and tetrahydropyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common approach is:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the indole structure.
Synthesis of the Tetrahydropyridoindole Moiety: This involves the cyclization of a substituted aniline with a ketone or aldehyde under acidic conditions to form the tetrahydropyridoindole ring system.
Coupling Reaction: The final step involves coupling the indole and tetrahydropyridoindole moieties through a suitable linker, often using a Friedel-Crafts acylation reaction to introduce the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the ethanone group to an alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the methoxy group, which may affect its biological activity.
2-(1H-indol-1-yl)-1-(8-hydroxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 2-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone may enhance its solubility and ability to interact with specific biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-indol-1-yl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H21N3O2/c1-27-16-6-7-19-17(12-16)18-13-25(11-9-20(18)23-19)22(26)14-24-10-8-15-4-2-3-5-21(15)24/h2-8,10,12,23H,9,11,13-14H2,1H3 |
InChI Key |
WQFQJPMJFUYZML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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